N-(4,6-Dimethylpyridin-2-yl)nitramide
Description
N-(4,6-Dimethylpyridin-2-yl)nitramide is a nitramide derivative characterized by a pyridine ring substituted with methyl groups at the 4- and 6-positions. Nitramides (R–N–NO₂) are a class of compounds with diverse applications, ranging from energetic materials to bioactive molecules. For example:
- Synthesis: Nitramides are often synthesized via nitration of amines or displacement reactions .
- Functionality: The nitramide group (–N–NO₂) contributes to energetic behavior (e.g., detonation velocity, thermal stability) and biological activity (e.g., antiparasitic effects) .
- Structural Features: Substituents on the aromatic ring (e.g., methyl, methoxy, or nitro groups) modulate electronic effects, solubility, and reactivity .
Properties
CAS No. |
89853-68-9 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)nitramide |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-6(2)8-7(4-5)9-10(11)12/h3-4H,1-2H3,(H,8,9) |
InChI Key |
RLDGXERMKKHFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide
- Structure : Differs in the heterocyclic core (pyrimidin-2-yl vs. pyridin-2-yl) and substituents (methoxy groups vs. methyl groups).
- Crystallographic data (R factor = 0.047) confirm a planar geometry, which may influence packing efficiency and stability .
- Applications : Primarily studied for crystallographic behavior rather than bioactivity or energetics.
Camphor Nitroimine (N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene) nitramide)
- Structure : Features a bicyclic camphor backbone instead of an aromatic ring.
- Properties :
- Applications : Used as a building block for antiparasitic drug discovery.
Imidacloprid (N-[1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide)
- Structure : Contains a chloropyridinyl group and imidazoline ring.
- Properties: Commercial insecticide with systemic activity; the chlorine atom and imidazoline group enhance binding to nicotinic acetylcholine receptors . Recent U.S. trade amendments increased tariffs (4.3% → 5.4%), reflecting its economic significance .
- Applications : Agriculture pest control.
Energetic Nitramides (e.g., N-ethyl-N-(2,4,6-trinitrophenyl)nitramide)
- Structure : Trinitrophenyl group provides high electron-withdrawing capacity.
- Properties: Quantum studies reveal strong nonlinear optical properties and high thermal stability (decomposition >200°C) due to nitro group conjugation . Vibrational spectra and electron density analyses inform safety protocols for handling energetic materials .
- Applications: Potential use in propellants or explosives.
Key Research Findings and Limitations
- Synthesis Scalability : Solvent-free methods (as in ) could be adapted for large-scale production if the compound demonstrates utility.
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